3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline
Overview
Description
“3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” is a chemical compound. However, there is limited information available about this specific compound12. It is structurally similar to “2-Bromo-5-(trifluoromethyl)aniline”, which has been used in the synthesis and biochemical evaluation of a series of inhibitors of the hepatitis C virus (HCV) NS3 protease3.
Synthesis Analysis
The synthesis of similar compounds, such as “3-bromo-5-trifluoromethylaniline”, has been described in the literature4. However, the specific synthesis process for “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” is not readily available in the public domain.
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” is not directly available. However, the structure of similar compounds like “3-Bromo-5-(trifluoromethyl)aniline” can be found5.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline”. However, “2-Bromo-5-(trifluoromethyl)aniline” has been used in the synthesis of inhibitors of the hepatitis C virus (HCV) NS3 protease3.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” are not directly available. However, a similar compound, “3-Bromo-5-(difluoromethoxy)-2-(trifluoromethyl)benzaldehyde”, has a predicted boiling point of 291.0±40.0 °C and a predicted density of 1.714±0.06 g/cm36.Safety And Hazards
The safety and hazards associated with “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” are not directly available. However, similar compounds are considered hazardous and can cause skin irritation, serious eye irritation, and respiratory irritation7.
Future Directions
The future directions for the use of “3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline” are not readily available. However, similar compounds have been used in the development of new anticancer medicines4, suggesting potential future applications in medical research.
Please note that this analysis is based on the available data and may not be exhaustive. For a more comprehensive understanding, further research and analysis would be required.
properties
IUPAC Name |
3-bromo-5-(difluoromethoxy)-2-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-4-1-3(16-7(10)11)2-5(15)6(4)8(12,13)14/h1-2,7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJUBJLQUKJEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(F)(F)F)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-difluoromethoxy-2-(trifluoromethyl)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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